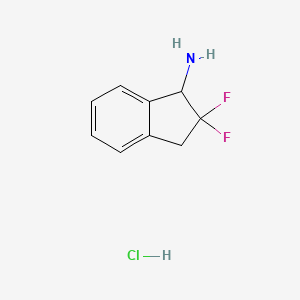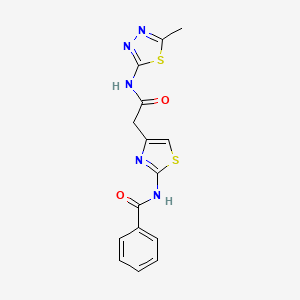
N-(4-(2-((5-甲基-1,3,4-噻二唑-2-基)氨基)-2-氧代乙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .科学研究应用
抗癌应用
Tiwari 等人(2017 年)的一项研究探索了含有噻二唑骨架和苯甲酰胺基团的新型席夫碱的合成,这些基团以其显着的生物学特性而闻名。这些化合物针对几种人类癌细胞系评估了其体外抗癌活性,显示出与标准药物阿霉素相当的有希望的结果。该研究强调了这些化合物作为抗癌剂的潜力,分子对接研究支持了这些化合物,预测了它们的作用机制和良好的口服类药物行为(Tiwari 等人,2017 年)。
抗菌和抗真菌剂
关于这种化合物的研究的另一个方面集中在其抗菌和抗真菌特性上。例如,Narayana 等人(2004 年)合成了 1,3,4-噻二唑的新衍生物,旨在评估它们作为抗真菌剂的潜力。针对各种真菌菌株测试了这些化合物,突出了结构修饰在增强抗菌功效中的重要性(Narayana 等人,2004 年)。
酶抑制研究
研究还深入探讨了噻二唑衍生物与酶的相互作用,为潜在的治疗应用提供了见解。Ulus 等人(2016 年)进行的一项研究重点是合成吖啶-乙酰唑胺偶联物,研究它们对人碳酸酐酶同工型的抑制作用。这些酶在生理过程中起着至关重要的作用,该研究发现合成的化合物表现出有效的抑制活性,表明它们在开发治疗剂中的用途(Ulus 等人,2016 年)。
作用机制
Target of action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets of these compounds can vary depending on their structure and the type of biological activity they exhibit.
Mode of action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, depending on the specific compound and its targets. For example, some compounds may interfere with DNA replication, while others may inhibit specific enzymes or interact with cell receptors .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can all influence its bioavailability .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole derivatives’ action can include inhibition of cell growth, induction of cell death, or alteration of cell signaling pathways, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,4-thiadiazole derivatives .
未来方向
The 1,3,4-thiadiazole moiety has shown significant therapeutic potential . These compounds possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on further exploring the potential of this moiety in drug development.
属性
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9-19-20-15(24-9)17-12(21)7-11-8-23-14(16-11)18-13(22)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,18,22)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCLSJJXROSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
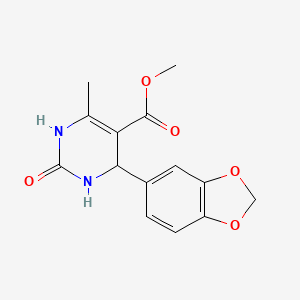
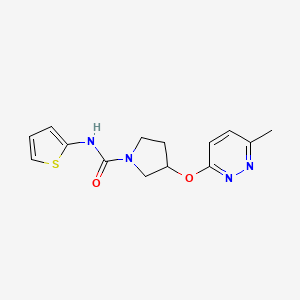
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2723001.png)

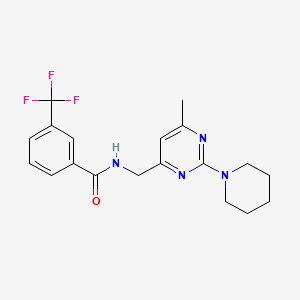
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)
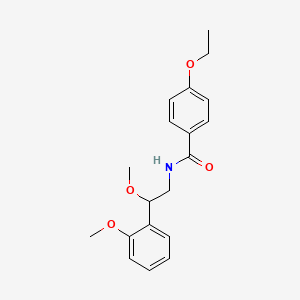
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)
![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
